1H-Indazol-3,6-diamin

Übersicht

Beschreibung

Synthesis Analysis

A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . A new practical synthesis of 1H-indazole is presented. A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .Molecular Structure Analysis

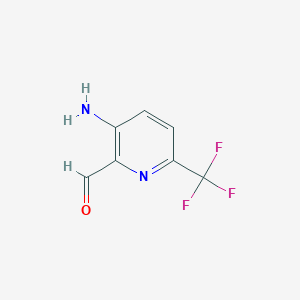

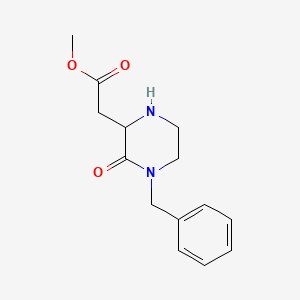

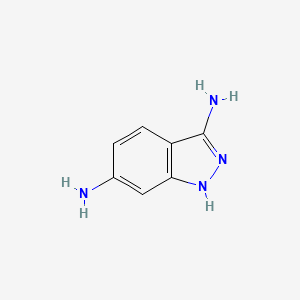

The molecular formula of 1H-Indazole-3,6-diamine is C7H8N4 . The average mass is 148.165 Da and the monoisotopic mass is 148.074890 Da . The 1H-indazole-3-amine structure is an effective hinge-binding fragment .Chemical Reactions Analysis

A new practical synthesis of 1H-indazole is presented. A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .Physical And Chemical Properties Analysis

The molecular weight of 1H-Indazole-3,6-diamine is 148.17 g/mol.Wissenschaftliche Forschungsanwendungen

Antitumor-Aktivität

Derivate von 1H-Indazol-3,6-diamin wurden auf ihre Antitumor-Aktivität untersucht . Eine Reihe dieser Derivate wurde synthetisiert und auf ihre inhibitorische Aktivität gegen menschliche Krebszelllinien der Lunge (A549), chronische myeloische Leukämie (K562), Prostata (PC-3) und Leberzellkarzinom (Hep-G2) untersucht . Unter diesen zeigte die Verbindung 6o eine vielversprechende inhibitorische Wirkung gegen die K562-Zelllinie mit einem IC 50 (50%ige Hemmkonzentration) von 5,15 µM . Diese Verbindung zeigte eine hohe Selektivität für normale Zellen (HEK-293, IC 50 = 33,2 µM) . Darüber hinaus wurde bestätigt, dass die Verbindung 6o die Apoptose und den Zellzyklus beeinflusst, möglicherweise durch Hemmung von Bcl2-Familienmitgliedern und des p53/MDM2-Signalwegs in konzentrationsabhängiger Weise .

Arzneimittelentwicklung

This compound ist ein wichtiger Bestandteil vieler Naturstoffe und vermarkteter Medikamente . Indazol-haltige heterocyclische Verbindungen haben eine Vielzahl von medizinischen Anwendungen als Antihypertensiva, Antikrebsmittel, Antidepressiva, entzündungshemmende Mittel und antibakterielle Mittel . Mehrere kürzlich vermarktete Medikamente enthalten das Indazol-Strukturmotiv .

Synthese-Strategien

Aktuelle Strategien zur Synthese von 1H- und 2H-Indazolen wurden zusammengefasst . Die Strategien umfassen Übergangsmetall-katalysierte Reaktionen, reduktive Cyclisierungsreaktionen und die Synthese von 2H-Indazolen über die konsekutive Bildung von C–N- und N–N-Bindungen ohne Katalysator und Lösungsmittel aus 2-Azidobenzaldehyden und Aminen .

Tyrosinkinase-Inhibitor

Die 1H-Indazol-3-amin-Struktur ist ein effektives Fragment, das an der Scharnierregion bindet, und in Linifanib bindet sie effektiv an die Scharnierregion der Tyrosinkinase . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung von Tyrosinkinase-Inhibitoren, die bei der Behandlung verschiedener Krebsarten wichtig sind.

Wirkmechanismus

Target of Action

The primary target of 1H-Indazole-3,6-diamine is the tyrosine kinase . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival .

Mode of Action

1H-Indazole-3,6-diamine interacts with its target, tyrosine kinase, by binding effectively with the hinge region of the enzyme . This interaction inhibits the activity of the kinase, thereby disrupting the signal transduction pathways it modulates .

Biochemical Pathways

The inhibition of tyrosine kinase by 1H-Indazole-3,6-diamine affects multiple biochemical pathways. One of the key pathways influenced is the p53/MDM2 pathway . This pathway plays a critical role in regulating cell cycle and apoptosis .

Result of Action

The action of 1H-Indazole-3,6-diamine results in the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1H-Indazole-3,6-diamine plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes and proteins, influencing their activity and function. For instance, 1H-Indazole-3,6-diamine can inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are critical for cell growth and proliferation. Additionally, 1H-Indazole-3,6-diamine has been found to bind to proteins involved in apoptosis, such as members of the Bcl2 family, thereby modulating cell death processes .

Cellular Effects

The effects of 1H-Indazole-3,6-diamine on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation. For example, studies have shown that 1H-Indazole-3,6-diamine can affect the p53/MDM2 pathway, leading to increased apoptosis in cancer cells . Furthermore, 1H-Indazole-3,6-diamine influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, 1H-Indazole-3,6-diamine exerts its effects through several mechanisms. One key mechanism is the inhibition of kinase activity, which disrupts signaling pathways essential for cell survival and proliferation. Additionally, 1H-Indazole-3,6-diamine can bind to the hinge region of tyrosine kinases, preventing their activation and subsequent downstream signaling . This compound also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular behavior.

Temporal Effects in Laboratory Settings

The stability and degradation of 1H-Indazole-3,6-diamine in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Over time, 1H-Indazole-3,6-diamine continues to exert its effects on cells, with sustained inhibition of cell proliferation and induction of apoptosis observed in long-term studies.

Dosage Effects in Animal Models

The effects of 1H-Indazole-3,6-diamine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 1H-Indazole-3,6-diamine can induce adverse effects, including toxicity to normal cells and tissues. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

1H-Indazole-3,6-diamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and alter metabolite levels, influencing cellular metabolism . For example, 1H-Indazole-3,6-diamine has been shown to inhibit enzymes involved in nucleotide synthesis, leading to reduced availability of nucleotides for DNA replication and repair.

Transport and Distribution

The transport and distribution of 1H-Indazole-3,6-diamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells, where it accumulates in specific compartments . The distribution of 1H-Indazole-3,6-diamine within tissues is influenced by its interactions with binding proteins, which can affect its localization and accumulation.

Subcellular Localization

1H-Indazole-3,6-diamine exhibits specific subcellular localization, which is critical for its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of 1H-Indazole-3,6-diamine influences its interactions with biomolecules and its overall biochemical effects.

Eigenschaften

IUPAC Name |

1H-indazole-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,8H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANSCRRHEDYXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697053 | |

| Record name | 1H-Indazole-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871709-90-9 | |

| Record name | 1H-Indazole-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazole-3,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.